4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde

Physicochemical Profiling Drug-likeness Library Design

4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde (CAS 648449-26-7) is a quinazoline-based polyheterocyclic aldehyde with a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. The compound features a quinazoline core substituted at the 4-position with a 4-(pyrimidin-2-yl)piperazin-1-yl moiety and at the 6-position with a reactive carbaldehyde group.

Molecular Formula C17H16N6O
Molecular Weight 320.3 g/mol
CAS No. 648449-26-7
Cat. No. B12933862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde
CAS648449-26-7
Molecular FormulaC17H16N6O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2C=C(C=C3)C=O)C4=NC=CC=N4
InChIInChI=1S/C17H16N6O/c24-11-13-2-3-15-14(10-13)16(21-12-20-15)22-6-8-23(9-7-22)17-18-4-1-5-19-17/h1-5,10-12H,6-9H2
InChIKeyXYFAOBQDODWYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde (CAS 648449-26-7): A Polyheterocyclic Aldehyde Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde (CAS 648449-26-7) is a quinazoline-based polyheterocyclic aldehyde with a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol . The compound features a quinazoline core substituted at the 4-position with a 4-(pyrimidin-2-yl)piperazin-1-yl moiety and at the 6-position with a reactive carbaldehyde group. It serves primarily as a versatile synthetic intermediate for constructing kinase inhibitor libraries and CNS-targeted chemical probes, with commercial availability at ≥97% purity accompanied by QC documentation including NMR, HPLC, and GC .

Why 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde Cannot Be Replaced by Piperidinyl, Methylpiperazinyl, or Benzylpiperidinyl Analogs in Focused Library Design


Within the 4-substituted quinazoline-6-carbaldehyde family, the nature of the 4-position substituent profoundly alters physicochemical properties—including lipophilicity, polar surface area, and hydrogen-bonding capacity—which dictate compound behavior in both synthetic transformations and biological target engagement . The pyrimidin-2-yl group introduces additional nitrogen atoms that function as hydrogen-bond acceptors and potential metal-coordination sites, a feature absent in piperidinyl or benzylpiperidinyl analogs . Consequently, generic substitution with a cheaper or more readily available analog risks altering reaction kinetics, solubility profiles, and downstream pharmacological properties, undermining reproducibility in library synthesis and SAR studies [1].

Quantitative Differentiation Evidence for 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde vs. Closest 4-Substituted Quinazoline-6-carbaldehyde Analogs


Higher Topological Polar Surface Area (TPSA) Enables Improved Aqueous Solubility and Distinct Permeability Profile

The target compound exhibits a TPSA of 75.11 Ų, which is 53–63% higher than the TPSA of the piperidinyl analog (46.09 Ų), the 4-methylpiperazinyl analog (49.33 Ų), and the 4-benzylpiperidinyl analog (46.09 Ų) . This difference is directly attributable to the additional nitrogen atoms in the pyrimidin-2-yl ring, which contribute 7 hydrogen-bond acceptors vs. 4 acceptors in the piperidinyl and benzylpiperidinyl analogs .

Physicochemical Profiling Drug-likeness Library Design

Moderate Lipophilicity (XlogP 1.7) Bridges the Gap Between Hydrophilic Methylpiperazinyl and Lipophilic Piperidinyl/Benzylpiperidinyl Analogs

The target compound's computed XlogP of 1.7 sits at an intermediate value: lower than the piperidinyl analog (LogP 2.50) and benzylpiperidinyl analog (LogP 3.97), but higher than the 4-methylpiperazinyl analog (LogP 1.20) . This moderation allows the compound to balance solubility and permeability considerations, falling within the optimal CNS drug space (LogP 1–3) while the benzylpiperidinyl analog exceeds typical CNS-favorable lipophilicity [1].

Lipophilicity Optimization CNS Drug Design ADME Prediction

Unique Pyrimidin-2-yl Metal-Coordination Motif Absent in All Other 4-Substituted Quinazoline-6-carbaldehyde Analogs

The pyrimidin-2-yl group on the piperazine ring provides a bidentate nitrogen coordination site (N1 and N3 of pyrimidine) capable of chelating transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺ [1]. In contrast, the piperidinyl, methylpiperazinyl, and benzylpiperidinyl analogs lack any heteroaryl metal-binding functionality . This structural feature enables the target compound to serve as a precursor for metal-based probes or as a ligand for E3 ligase recruitment in PROTAC design, an application inaccessible to the comparator analogs [2].

Metal Chelation PROTAC Design Targeted Protein Degradation

Class-Level Kinase Target Engagement: 4-Piperazinylquinazoline Scaffold Confers PDGFR Inhibitory Activity with Substituted Piperazine Determining Potency and Selectivity

The 4-piperazinylquinazoline core is a validated pharmacophore for platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibition, with structure–activity relationship (SAR) studies demonstrating that the nature of the N-substituent on the piperazine ring directly modulates kinase inhibitory potency (IC₅₀ range: 10–200 nM against PDGFR-β) [1][2]. While direct IC₅₀ data for the target compound itself are not available in the public domain, the pyrimidin-2-yl substituent is structurally analogous to optimized N-heteroaryl piperazines that achieve improved selectivity over structurally related kinases (e.g., c-Kit, Flt-3) [3]. The piperidinyl and benzylpiperidinyl analogs, by contrast, have not been reported as potent PDGFR inhibitors in the peer-reviewed literature.

Kinase Inhibition PDGFR Antagonist SAR Studies

Optimal Procurement Scenarios for 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde in Drug Discovery and Chemical Biology


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring a Reactive Aldehyde Handle on a Validated PDGFR Pharmacophore

When constructing a fragment library targeting the PDGFR kinase family, the aldedhyde group at the 6-position allows for rapid diversification via reductive amination or oxime formation while retaining the 4-piperazinylquinazoline core essential for PDGFR engagement . The pyrimidin-2-yl substituent further provides additional hydrogen-bonding contacts within the ATP-binding pocket, as inferred from SAR studies on related N-heteroaryl piperazines [1].

PROTAC (Proteolysis-Targeting Chimera) Synthesis Requiring a Heteroaryl Metal-Chelating Ligand for E3 Ligase Recruitment

The pyrimidin-2-yl moiety can function as a bidentate metal-binding ligand, enabling the target compound to serve as a precursor for assembling VHL- or CRBN-recruiting PROTAC molecules . The aldehyde handle permits conjugation to a PEG linker, while the pyrimidinyl-piperazinyl-quinazoline core may simultaneously engage a kinase target. The piperidinyl or benzylpiperidinyl analogs lack the heteroaryl coordination site and are therefore unsuitable for this application [1].

Synthesis of CNS-Penetrant Kinase Probes Where Balanced Lipophilicity (LogP 1.7) Is Critical

The intermediate LogP of 1.7 falls within the optimal range for CNS drug candidates (LogP 1–3) , making the target compound a preferred starting material for developing brain-penetrant kinase inhibitors. In contrast, the benzylpiperidinyl analog (LogP 3.97) exceeds typical CNS-favorable lipophilicity and may introduce P-glycoprotein efflux susceptibility, while the 4-methylpiperazinyl analog (LogP 1.20) may suffer from excessive polarity for blood-brain barrier penetration [1].

Parallel Library Synthesis in Polar Protic Solvent Systems

The elevated TPSA (75.11 Ų) and increased H-bond acceptor count (7) of the target compound predict superior solubility in polar solvents such as methanol, ethanol, and aqueous DMSO mixtures compared to the piperidinyl (TPSA 46.09 Ų) and benzylpiperidinyl (TPSA 46.09 Ų) analogs . This facilitates high-throughput parallel synthesis where maintaining homogeneous reaction conditions across multiple analogs is critical for reproducibility [1].

Quote Request

Request a Quote for 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.